N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide
Overview
Description
N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as PBA, is a chemical compound that has been studied for its potential applications in scientific research. PBA is a derivative of benzimidazole and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of certain signaling pathways that are involved in the development of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and protect neurons from damage. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide in lab experiments is that it is a relatively inexpensive compound to synthesize. This compound is also stable under a wide range of conditions, which makes it easy to store and transport. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide. One area of research is in the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of research is in the development of new synthesis methods for this compound that are more efficient and produce higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have anticancer and neuroprotective properties, as well as anti-inflammatory effects. This compound is a relatively inexpensive and stable compound, but its mechanism of action is not fully understood. Future research on this compound could lead to the development of new drugs for the treatment of cancer and neurological disorders, as well as a better understanding of the compound's mechanism of action.
Scientific Research Applications
N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide has been studied for its potential applications in scientific research. One of the main areas of research for this compound is in the field of cancer research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for cancer.
This compound has also been studied for its potential use in the treatment of neurological disorders. This compound has been found to have neuroprotective properties and has been shown to protect neurons from damage. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Properties
IUPAC Name |
N-[2-(1-prop-2-ynylbenzimidazol-2-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11(2)18/h1,4-7H,8-10H2,2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTHSMBUSCWCTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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